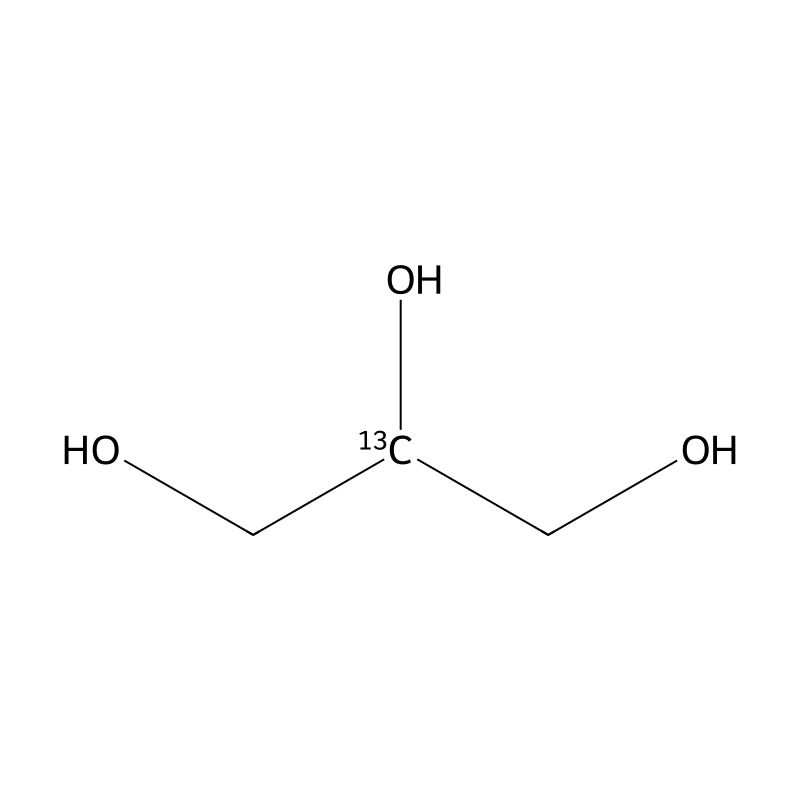

Glycerol-2-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glycerol-2-13C is a stable isotope-labeled form of glycerol, where the second carbon atom in the glycerol molecule is replaced with the carbon-13 isotope. Glycerol, also known as glycerin, is a simple polyol compound widely used in pharmaceutical formulations, food products, and cosmetics due to its hygroscopic properties and ability to retain moisture. The molecular formula for glycerol is C3H8O3, and its structure consists of a three-carbon chain with hydroxyl groups attached to each carbon atom.

Glycerol-2-¹³C does not have a specific mechanism of action like a drug. Instead, it acts as a tracer molecule. By incorporating it into a system and tracking the ¹³C isotope, scientists can gain insights into metabolic pathways or other processes involving glycerol.

For instance, researchers might use Glycerol-2-¹³C to investigate how gut bacteria metabolize glycerol []. By tracking the ¹³C isotope in bacterial metabolites, they can understand how these microbes utilize glycerol for energy or other purposes.

Metabolic Studies:

- Glycerol-2-13C can be used to trace metabolic pathways in cells and organisms. By feeding cells or organisms this isotopically labeled glycerol, scientists can track its incorporation into various metabolites and measure the rates of different metabolic reactions. This information is crucial for understanding cellular metabolism and its regulation [Source: National Institutes of Health (.gov) website on stable isotope-labeled compounds, ].

Drug Discovery and Development:

- Glycerol-2-13C can be used to study the absorption, distribution, metabolism, and excretion (ADME) of potential drugs. By labeling a drug molecule with glycerol-2-13C, researchers can track its movement through the body and identify potential issues with its absorption, metabolism, or excretion. This information is essential for the development of safe and effective drugs [Source: American Chemical Society (.org) article on the use of stable isotopes in drug discovery, ].

Biomarker Discovery:

- Glycerol-2-13C can be used to identify and validate potential biomarkers for various diseases. By investigating how the metabolism of glycerol-2-13C changes in diseased states compared to healthy states, scientists can identify potential biomarkers that could be used for diagnosis or monitoring of diseases. This approach holds promise for the development of new diagnostic tools and therapeutic strategies [Source: National Institutes of Health (.gov) website on metabolomics, ].

Imaging Studies:

- In some cases, glycerol-2-13C can be used in conjunction with magnetic resonance imaging (MRI) or magnetic resonance spectroscopy (MRS) to study metabolism in living organisms. This technique allows researchers to non-invasively monitor metabolic processes in real-time, providing valuable insights into various physiological and pathological conditions [Source: National Institutes of Health (.gov) website on magnetic resonance imaging, ].

- Esterification: Glycerol can react with fatty acids to form triglycerides and diglycerides, which are essential components of lipids.

- Dehydration: Under acidic conditions, glycerol can undergo dehydration to form acrolein.

- Oxidation: Glycerol can be oxidized to form dihydroxyacetone or glyceraldehyde.

The presence of the carbon-13 isotope allows for distinct tracking in nuclear magnetic resonance spectroscopy, facilitating studies on metabolic pathways and reaction mechanisms .

Glycerol-2-13C has been utilized in metabolic studies due to its isotopic labeling. It serves as a tracer in research on gluconeogenesis and lipid metabolism. For instance, studies have shown that glycerol can enter the pentose phosphate pathway, contributing to nucleotide synthesis and cellular respiration . Its biological activity is significant in understanding metabolic disorders and energy production in cells.

Glycerol-2-13C can be synthesized through several methods:

- Isotopic Exchange: Natural glycerol can undergo isotopic exchange with carbon dioxide labeled with carbon-13 under specific conditions.

- Chemical Synthesis: Starting from carbon-13 labeled precursors, glycerol can be synthesized through multi-step organic reactions.

- Biological Fermentation: Certain microorganisms can produce glycerol with carbon-13 labeling during fermentation processes.

These methods ensure that the final product retains high purity and isotopic integrity .

Glycerol-2-13C finds applications across various fields:

- Metabolic Research: Used as a tracer in studies of metabolic pathways.

- Pharmaceutical Development: Assists in drug formulation and stability studies.

- Food Industry: Acts as a humectant and stabilizer in food products while allowing for traceability in metabolic studies.

Its unique isotopic signature enables precise tracking of metabolic processes in both in vitro and in vivo studies .

Research involving glycerol-2-13C has focused on its interactions within metabolic pathways. Notably, it has been studied for its role in gluconeogenesis where it contributes to glucose production via the pentose cycle. These interaction studies utilize techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate metabolic fluxes and dynamics .

| Compound | Molecular Formula | Unique Feature |

|---|---|---|

| Glycerol | C3H8O3 | Natural form without isotopic labeling |

| Glyceraldehyde | C3H6O | Aldehyde form of glycerol |

| Dihydroxyacetone | C3H6O3 | Ketone form involved in carbohydrate metabolism |

| 1,2-Propanediol | C3H8O | Structural isomer with different properties |

The primary distinction of glycerol-2-13C lies in its stable isotope label, which allows for enhanced tracking capabilities in biological systems compared to its non-labeled counterparts .

Gluconeogenic Pathway Investigation

The application of Glycerol-2-13C in gluconeogenic pathway studies has provided unprecedented insights into glucose synthesis from non-carbohydrate precursors [8] [9]. Research utilizing this tracer has demonstrated its exceptional capability to monitor the conversion of glycerol to glucose through the classical gluconeogenic pathway [8] [12]. Mass isotopomer distribution analysis of glucose following Glycerol-2-13C administration reveals characteristic labeling patterns that directly reflect gluconeogenic activity [8] [9].

Studies employing isolated rat hepatocytes have shown that Glycerol-2-13C produces distinct glucose carbon-13 enrichment patterns, with the most intense glucose peaks corresponding to carbon-2 and carbon-5 positions [12]. This labeling pattern arises from the metabolic conversion of glycerol through dihydroxyacetone phosphate and glyceraldehyde-3-phosphate intermediates [12] [8]. The carbon-13 nuclear magnetic resonance studies have confirmed that when Glycerol-2-13C is used as substrate, glucose formation occurs predominantly through the major pathway involving glycerol-3-phosphate dehydrogenase and triose phosphate intermediates [12].

Quantitative analysis has revealed that Glycerol-2-13C-derived gluconeogenesis accounts for varying percentages of total glucose production depending on metabolic conditions [8] [15]. In postabsorptive rats, gluconeogenesis from glycerol contributes approximately 14.4 percent of total glucose production, while this contribution increases to 25.5 percent during 48-hour starvation [15]. These findings demonstrate the dynamic nature of gluconeogenic pathways and their responsiveness to nutritional status [15].

Table 1: Gluconeogenic Contribution from Glycerol-2-13C in Different Metabolic States

| Metabolic Condition | Gluconeogenesis from Glycerol (%) | Total Gluconeogenesis (%) | Study Reference |

|---|---|---|---|

| Postabsorptive Normal Rats | 14.4 ± 1.8 | 52.2 ± 3.9 | [15] |

| 48-hour Starved Rats | 25.5 ± 4.0 | 89.8 ± 1.3 | [15] |

| Postabsorptive Diabetic Rats | Not specified | 69.0 ± 1.3 | [15] |

| 16-hour Fasted Humans | 0.4 ± 0.3 | Not specified | [21] |

The precision-cut liver slice model has further validated Glycerol-2-13C applications in gluconeogenic studies [10]. These ex vivo investigations have demonstrated that the tracer effectively monitors glucose production rates and can detect impaired hepatic glucose production in various disease states [10]. The contribution of gluconeogenesis increases more rapidly in Glycerol-2-13C-supplemented medium compared to alternative substrates, highlighting the preferential utilization of glycerol for glucose synthesis [10].

Glycolytic Flux Determination

Glycerol-2-13C serves as an exceptional tracer for investigating glycolytic flux patterns and metabolic reprogramming in various cellular systems [16] [17]. The compound's incorporation into glycolytic intermediates provides detailed information about carbon flow through the Embden-Meyerhof pathway and associated metabolic branches [16] [5]. Carbon-13 metabolic flux analysis using Glycerol-2-13C has successfully determined branch ratios and flux levels through glycolysis in multiple experimental models [17] [5].

Research conducted with Escherichia coli demonstrates that Glycerol-2-13C effectively resolves key glycolytic fluxes with high precision [5] [7]. The tracer enables accurate measurement of metabolic flux distributions, particularly at critical branch points such as the dihydroxyacetone phosphate node where flux redirection occurs to accommodate various metabolic demands [16]. Studies have shown that Glycerol-2-13C-based flux analysis can detect subtle changes in glycolytic pathway utilization, including modifications in triose-phosphate isomerase activity and downstream metabolic routing [16].

The application of Glycerol-2-13C in acetol-producing strains has revealed important insights into glycolytic flux optimization [16]. Carbon partitioning analysis at the dihydroxyacetone phosphate branch point demonstrates that engineered strains progressively direct more carbon from lower glycolytic pathways through alternative biosynthetic routes [16]. These findings illustrate the compound's utility in metabolic engineering applications and pathway optimization studies [16].

Table 2: Glycolytic Flux Analysis Results Using Glycerol-2-13C

| Experimental System | Flux Parameter | Measurement (% of total) | Study Reference |

|---|---|---|---|

| E. coli Wild Type | Pentose Phosphate Pathway | Low relative flux | [16] |

| Acetol Producer Strain | Lower Glycolysis Flux | Increased compared to control | [16] |

| Modified E. coli | Triose-phosphate Isomerase | 14.4% decrease vs control | [16] |

| Engineered Strain | Acetate Overflow | Exceeded tricarboxylic acid cycle flux | [16] |

Carbon-13 nuclear magnetic resonance spectroscopy studies have confirmed that Glycerol-2-13C effectively traces carbon flow through glycolytic intermediates [18]. The isotopic labeling patterns observed in downstream metabolites such as pyruvate and lactate provide quantitative information about glycolytic pathway activity and regulation [18] [3]. These measurements have proven particularly valuable for understanding metabolic differences between normal and transformed cells [3].

Tricarboxylic Acid (TCA) Cycle Intermediary Metabolism

The metabolism of Glycerol-2-13C through the tricarboxylic acid cycle provides critical insights into mitochondrial energy production and biosynthetic pathway regulation [21] [22] [24]. When Glycerol-2-13C undergoes conversion to pyruvate and subsequent entry into the tricarboxylic acid cycle, distinctive carbon-13 labeling patterns emerge in cycle intermediates that reflect pathway activity and carbon scrambling effects [24] [25].

Studies utilizing Glycerol-2-13C have demonstrated significant metabolism through the tricarboxylic acid cycle prior to gluconeogenesis and glyceroneogenesis [22] [25]. Nuclear magnetic resonance analysis reveals that glycerol metabolism in the tricarboxylic acid cycle was more active in fasted states compared to fed conditions [25] [31]. The appearance of doubly labeled glucose isotopomers provides direct evidence for Glycerol-2-13C passage through the cycle before incorporation into gluconeogenic products [22] [24].

Research has established that Glycerol-2-13C entry into the tricarboxylic acid cycle occurs primarily through pyruvate carboxylase rather than pyruvate dehydrogenase pathways [24]. The conversion produces characteristic isotopomer patterns in cycle intermediates, including succinate, glutamate, and glutamine, which serve as biomarkers for cycle activity [24]. These findings have been confirmed through comprehensive isotopomer analysis showing triply labeled succinate and doubly labeled glutamate formation [24].

Table 3: Tricarboxylic Acid Cycle Metabolite Labeling from Glycerol-2-13C

| TCA Cycle Intermediate | Labeling Pattern | Relative Enrichment | Study Reference |

|---|---|---|---|

| Succinate | [1,2,3-13C₃] and [2,3,4-13C₃] | High enrichment | [24] |

| Glutamate | [2,3-13C₂] | Significant enrichment | [24] |

| Glutamine | [2,3-13C₂] | Moderate enrichment | [24] |

| α-Ketoglutarate | Various isotopomers | Exchange pool enrichment | [24] |

The quantitative assessment of tricarboxylic acid cycle flux using Glycerol-2-13C has revealed important metabolic regulatory mechanisms [21] [25]. Human studies demonstrate that approximately 5-20 percent of glycerol carbon passes through the cycle before incorporation into metabolic end products [31]. This cycling activity shows distinct nutritional state dependencies, with enhanced activity during fasting conditions reflecting increased reliance on gluconeogenic substrates [25] [31].

Comparative analysis using different carbon-13 tracers has confirmed the specificity of Glycerol-2-13C for tricarboxylic acid cycle investigations [28]. The compound produces higher concentrations of doubly labeled glucose through cycle metabolism compared to alternative tracers such as carbon-13 lactate [28]. These differences arise because lactate must undergo additional decarboxylation steps before entering gluconeogenesis, resulting in greater carbon-13 dilution [28].

Pentose Phosphate Pathway Assessment

Glycerol-2-13C represents a valuable tracer for pentose phosphate pathway flux analysis, providing insights into nicotinamide adenine dinucleotide phosphate generation and ribose synthesis [26] [27] [28]. The compound's metabolism through gluconeogenesis followed by glucose-6-phosphate entry into the oxidative pentose phosphate pathway produces characteristic carbon-13 labeling patterns that enable pathway quantification [26] [28].

Research utilizing Glycerol-2-13C has demonstrated its effectiveness in detecting hepatic pentose phosphate pathway activity through blood nuclear magnetic resonance analysis [25] [26]. Studies show that fasting conditions stimulate both pentose phosphate pathway activity and Glycerol-2-13C metabolism in the tricarboxylic acid cycle prior to gluconeogenesis [25]. The tracer enables detection of pathway flux changes that correlate with metabolic demands for reducing equivalents and nucleotide precursors [25] [29].

Carbon-13 isotopomer analysis reveals that Glycerol-2-13C-derived glucose undergoes oxidative pentose phosphate pathway metabolism, producing characteristic doubly labeled glucose isotopomers [28]. The formation of [1,2-13C₂]glucose from [1,2,3-13C₃]glucose-6-phosphate entry into the pathway provides a quantitative measure of oxidative branch activity [28]. This labeling pattern results from carbon-1 decarboxylation in the oxidative phase followed by carbon rearrangement in the non-oxidative phase [28].

Table 4: Pentose Phosphate Pathway Flux Measurements Using Glycerol-2-13C

| Experimental Condition | PPP/Gluconeogenesis Ratio (%) | PPP/Total Glucose (%) | Study Reference |

|---|---|---|---|

| Fed Rats (Glycerol tracer) | 8.7 ± 0.3 | 1.23 ± 0.15 | [28] |

| Fed Rats (Lactate tracer) | 6.6 ± 0.7 | 0.78 ± 0.09 | [28] |

| Fasted Mice (Glucose tracer) | 14 ± 1 | Not specified | [27] |

| Fasted Mice (Fructose tracer) | 10 ± 1 | Not specified | [27] |

Hepatic glycogen isotopomer analysis using Glycerol-2-13C precursors has provided additional insights into pentose phosphate pathway regulation [27]. The fraction of glucose-6-phosphate generated through gluconeogenesis that undergoes pentose phosphate pathway metabolism can be accurately quantified using this approach [27]. Studies demonstrate that glucose-6-phosphate formed from glucose via the direct pathway shows preferential pentose phosphate pathway utilization compared to glucose-6-phosphate derived from gluconeogenesis [27].

The application of Glycerol-2-13C in pentose phosphate pathway assessment has revealed important metabolic relationships between pathway activity and lipogenesis [29]. Research demonstrates that pentose phosphate pathway activity parallels triglyceride synthesis in young animals, consistent with nicotinamide adenine dinucleotide phosphate utilization for fatty acid biosynthesis [29]. However, prolonged hepatic steatosis shows reduced pentose phosphate pathway activity despite cellular stress conditions [29].

Glyceroneogenesis Studies

Glyceroneogenesis, the synthesis of glycerol-3-phosphate from non-lipid precursors, represents a critical metabolic pathway that can be effectively investigated using Glycerol-2-13C [31] [32] [33]. This pathway plays essential roles in triglyceride synthesis and metabolic regulation, particularly during fasting and diabetic conditions [32] [33]. Glycerol-2-13C serves as both a direct substrate and an indirect tracer for glyceroneogenic flux analysis [31] [32].

Research demonstrates that Glycerol-2-13C metabolism through glyceroneogenesis produces characteristic labeling patterns in triglyceride glycerol moieties [31] [24]. When the tracer undergoes conversion to pyruvate followed by tricarboxylic acid cycle metabolism, the resulting isotopomers provide evidence for indirect glyceroneogenic contributions [31] [24]. Studies show that doubly labeled glycerol moieties in triglycerides arise from Glycerol-2-13C passage through the cycle prior to glycerol-3-phosphate synthesis [31].

Quantitative analysis of glyceroneogenesis using Glycerol-2-13C has revealed significant metabolic regulation in response to nutritional status [32] [33]. In precision-cut liver slices from fasted rats, glyceroneogenesis contributes approximately 20 percent of glycerol-3-phosphate generation for triglyceride synthesis [32]. This contribution increases substantially during fasting and diabetic conditions, reflecting enhanced reliance on gluconeogenic substrates for lipid synthesis [32] [33].

Table 5: Glyceroneogenic Pathway Contributions Using Glycerol-2-13C Analysis

| Metabolic Condition | Glyceroneogenesis Contribution (%) | Direct Glycerol Phosphorylation (%) | Study Reference |

|---|---|---|---|

| Fasted Rat Liver | ~20 | ~75 | [32] |

| Control Liver | ~5 | ~80 | [32] |

| Type 2 Diabetes | ~54 | ~12 | [33] |

| Healthy Subjects | ~45 | Not specified | [33] |

The application of Glycerol-2-13C in glyceroneogenesis studies has provided insights into pathway regulation mechanisms [32] [35]. Research shows that phosphoenolpyruvate carboxykinase activity increases substantially in fasted and diabetic conditions, correlating with enhanced glyceroneogenic flux [32]. The pathway involves pyruvate carboxylation to oxaloacetate followed by decarboxylation to phosphoenolpyruvate and subsequent glycerol-3-phosphate formation through partial glycolysis reversal [32] [33].

Human studies utilizing deuterium labeling techniques combined with Glycerol-2-13C analysis have confirmed the clinical relevance of glyceroneogenesis [33]. In subjects with type 2 diabetes, glyceroneogenesis represents the predominant source of triglyceride glycerol carbon compared to direct glycolysis [33]. These findings highlight the metabolic shift toward gluconeogenic substrate utilization for lipid synthesis in diabetic states [33].

Label Distribution in Metabolic End Products

The distribution of carbon-13 labels from Glycerol-2-13C in metabolic end products provides comprehensive insights into cellular carbon metabolism and pathway interactions [37] [38] [40]. Analysis of labeling patterns in amino acids, nucleotides, lipids, and other biomolecules reveals the extent of tracer incorporation and metabolic flux through various biosynthetic pathways [37] [41] [42].

Proteinogenic amino acid labeling analysis using Glycerol-2-13C demonstrates characteristic enrichment patterns that reflect metabolic pathway activity [5] [19] [41]. Gas chromatography-mass spectrometry measurements show significant carbon-13 incorporation into alanine, aspartate, glutamate, and other amino acids derived from glycolytic and tricarboxylic acid cycle intermediates [5] [6]. The fractional enrichment levels vary depending on amino acid biosynthetic pathways and metabolic conditions [41] [42].

Nuclear magnetic resonance spectroscopy studies reveal that Glycerol-2-13C produces distinct labeling patterns in various metabolic end products [22] [31] [41]. Triglyceride analysis shows both directly incorporated glycerol moieties and isotopomers resulting from tricarboxylic acid cycle metabolism [22] [31]. The presence of doubly and triply labeled glycerol demonstrates the compound's passage through multiple metabolic pathways before incorporation into lipid molecules [31].

Table 6: Carbon-13 Enrichment in Metabolic End Products from Glycerol-2-13C

| Metabolic End Product | Carbon-13 Enrichment (%) | Metabolic Pathway | Study Reference |

|---|---|---|---|

| Lactate | 74.4 ± 2.65 | Glycolysis | [6] |

| Alanine | 24.56 ± 0.59 | Amino acid synthesis | [6] |

| Glutamate | 8.81 ± 0.85 | TCA cycle/amino acid synthesis | [6] |

| Glycerol (extracellular) | 43.14 ± 1.45 | Direct incorporation | [6] |

| Proline | 6.96 ± 0.53 | Amino acid synthesis | [6] |

| Aspartate | 10.72 ± 0.95 | TCA cycle/amino acid synthesis | [6] |

The temporal dynamics of label incorporation into metabolic end products reveal important information about pathway kinetics and metabolic regulation [37] [53]. Studies demonstrate that Glycerol-2-13C enrichment in extracellular metabolites increases significantly over time, reflecting active metabolic turnover and product secretion [6] [37]. The labeling patterns provide evidence for metabolic pathway coordination and substrate channeling between different cellular compartments [37].

Comprehensive metabolomics analysis using Glycerol-2-13C has identified numerous labeled metabolites spanning central carbon metabolism [37] [53]. The isotopic enrichment affects metabolites involved in amino acid synthesis, nucleotide biosynthesis, and lipid metabolism [37] [53]. These findings demonstrate the compound's utility as a global metabolic tracer capable of providing systems-level insights into cellular metabolism [37] [40].